molecular formula C6H10ClN3 B8020660 (1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl

(1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl

Cat. No.: B8020660
M. Wt: 159.62 g/mol
InChI Key: OZODCWZMRAHJJX-NUBCRITNSA-N
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Description

(1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. For instance, the reaction of pyrimidine-5-carbaldehyde with ®-1-phenylethylamine in the presence of a reducing agent can yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product. Advanced techniques like continuous flow synthesis can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and resulting in therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl is unique due to its specific stereochemistry and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(1R)-1-pyrimidin-5-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5(7)6-2-8-4-9-3-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZODCWZMRAHJJX-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CN=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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